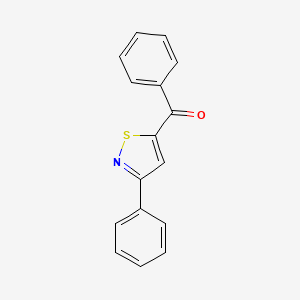
Methanone, phenyl(3-phenyl-5-isothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanone, phenyl(3-phenyl-5-isothiazolyl)- is a chemical compound with the molecular formula C16H11NOS This compound features a methanone group bonded to a phenyl ring and a 3-phenyl-5-isothiazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, phenyl(3-phenyl-5-isothiazolyl)- typically involves the reaction of 3-phenyl-5-isothiazolyl derivatives with benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for Methanone, phenyl(3-phenyl-5-isothiazolyl)- are not well-documented in the literature. it is likely that large-scale synthesis would involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methanone, phenyl(3-phenyl-5-isothiazolyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Applications De Recherche Scientifique
Methanone, phenyl(3-phenyl-5-isothiazolyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of Methanone, phenyl(3-phenyl-5-isothiazolyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzophenone: Similar in structure but lacks the isothiazolyl group.
Phenyl isothiazole derivatives: Share the isothiazolyl group but differ in the attached functional groups.
Uniqueness
Methanone, phenyl(3-phenyl-5-isothiazolyl)- is unique due to the presence of both the methanone and isothiazolyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
188483-20-7 |
|---|---|
Formule moléculaire |
C16H11NOS |
Poids moléculaire |
265.3 g/mol |
Nom IUPAC |
phenyl-(3-phenyl-1,2-thiazol-5-yl)methanone |
InChI |
InChI=1S/C16H11NOS/c18-16(13-9-5-2-6-10-13)15-11-14(17-19-15)12-7-3-1-4-8-12/h1-11H |
Clé InChI |
OWBWRABEQIVFCO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=NSC(=C2)C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


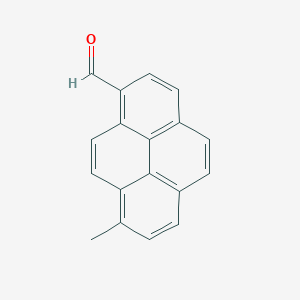


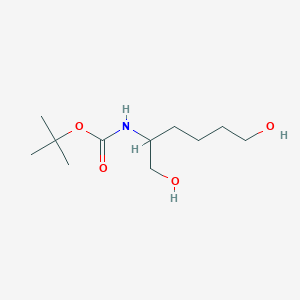

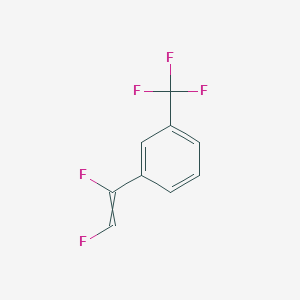
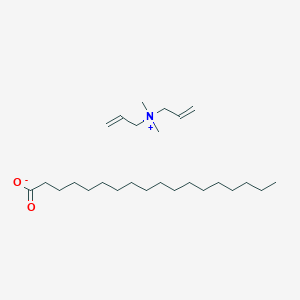
![Benzenamine, N,N'-[1,2-bis(2-methylphenyl)-1,2-ethanediylidene]bis-](/img/structure/B14243571.png)
![Phosphine, [2-(9-phenanthrenyl)phenyl]diphenyl-](/img/structure/B14243577.png)
![4,7-Bis[(4-methoxyphenyl)ethynyl]-2,1,3-benzothiadiazole](/img/structure/B14243581.png)

![Tris[4-(fluoromethyl)phenyl]borane](/img/structure/B14243590.png)
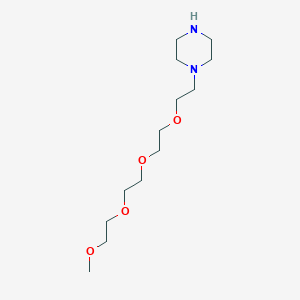
![1-[Di(pyridin-2-yl)methyl]-4,7-dimethyl-1,4,7-triazonane](/img/structure/B14243603.png)
